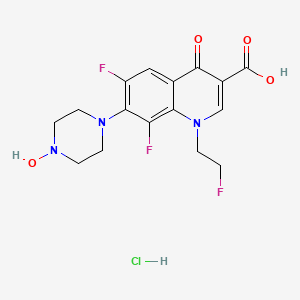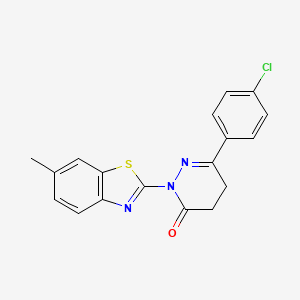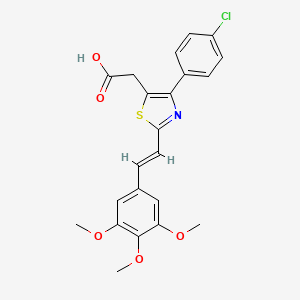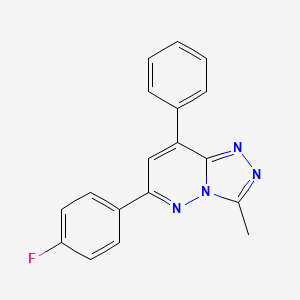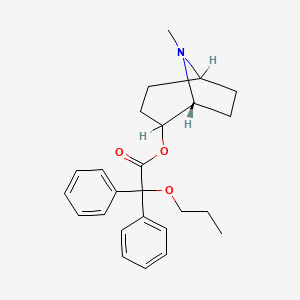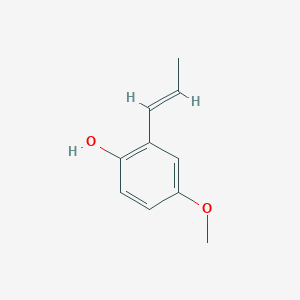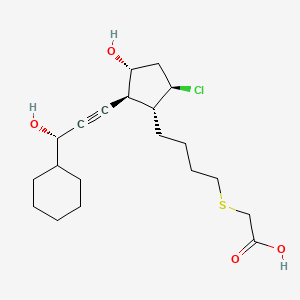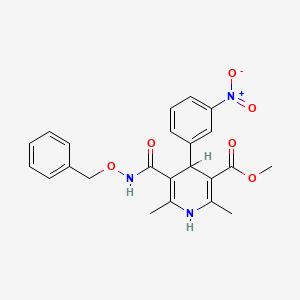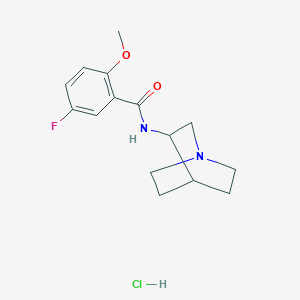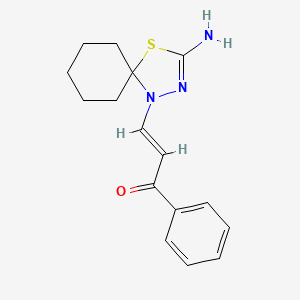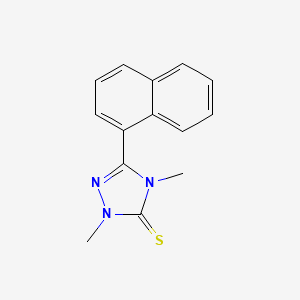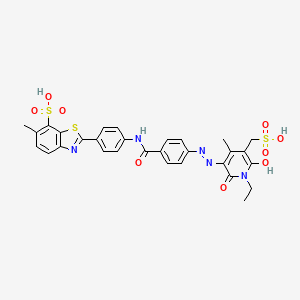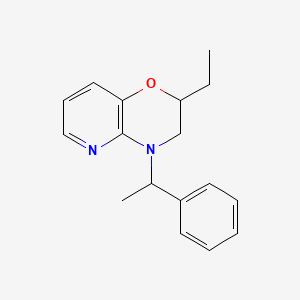
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that features a pyrido-oxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties that can be exploited for various purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine typically involves multi-step organic reactions. One common method involves the condensation of an appropriate pyridine derivative with an oxirane compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a particular biochemical process or therapeutic application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine: Lacks the dihydro component.
3,4-Dihydro-2-methyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine: Has a methyl group instead of an ethyl group.
3,4-Dihydro-2-ethyl-4-(1-phenylpropyl)-2H-pyrido(3,2-b)-1,4-oxazine: Contains a phenylpropyl group instead of a phenylethyl group.
Uniqueness
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
88799-74-0 |
|---|---|
Molekularformel |
C17H20N2O |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
2-ethyl-4-(1-phenylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C17H20N2O/c1-3-15-12-19(13(2)14-8-5-4-6-9-14)17-16(20-15)10-7-11-18-17/h4-11,13,15H,3,12H2,1-2H3 |
InChI-Schlüssel |
MJCJITLAZSKAPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN(C2=C(O1)C=CC=N2)C(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


